molecular formula C14H21N7O2 B7053274 3-[2-(5-amino-1-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide

3-[2-(5-amino-1-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide

Cat. No.: B7053274
M. Wt: 319.36 g/mol
InChI Key: IHWGSTARRPJUCN-UHFFFAOYSA-N
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Description

3-[2-(5-amino-1-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a pyrrolidine ring, and an oxazole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

3-[2-(5-amino-1-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N7O2/c1-9-8-11(19-23-9)16-12(22)5-7-21-6-3-4-10(21)13-17-14(15)20(2)18-13/h8,10H,3-7H2,1-2H3,(H2,15,17,18)(H,16,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWGSTARRPJUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCN2CCCC2C3=NN(C(=N3)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(5-amino-1-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Pyrrolidine Ring: This step often involves the reduction of a pyrrole derivative or the cyclization of an appropriate amine.

    Construction of the Oxazole Ring: This can be done through the cyclization of a suitable precursor, often involving an amide or nitrile.

    Coupling Reactions: The final step involves coupling the triazole, pyrrolidine, and oxazole intermediates under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[2-(5-amino-1-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the amino or methyl groups.

    Reduction: Reduction reactions can target the oxazole or triazole rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino group or the rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its triazole ring is known for bioactivity, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. The presence of multiple heterocyclic rings suggests it may have pharmacological activity, such as antimicrobial or anticancer effects.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to materials or enhance catalytic activity.

Mechanism of Action

The mechanism of action of 3-[2-(5-amino-1-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The triazole ring could bind to metal ions or participate in hydrogen bonding, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(5-amino-1-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide
  • 3-[2-(5-amino-1-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)butanamide
  • 3-[2-(5-amino-1-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)pentanamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

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